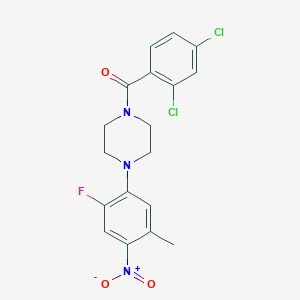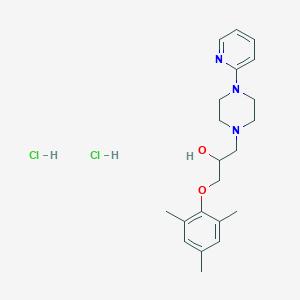
1-(2,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
概要
説明
1-(2,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine typically involves multi-step organic reactions. The starting materials are usually 2,4-dichlorobenzoyl chloride and 2-fluoro-5-methyl-4-nitroaniline. The key steps include:
Acylation Reaction: The reaction of 2,4-dichlorobenzoyl chloride with piperazine under basic conditions to form 1-(2,4-dichlorobenzoyl)piperazine.
Nucleophilic Substitution: The reaction of 1-(2,4-dichlorobenzoyl)piperazine with 2-fluoro-5-methyl-4-nitroaniline to form the final product.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-(2,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 1-(2,4-dichlorobenzoyl)-4-phenylpiperazine
- 1-(2,4-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine
- 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine
Uniqueness
1-(2,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is unique due to the presence of both fluoro and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
(2,4-dichlorophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FN3O3/c1-11-8-17(15(21)10-16(11)24(26)27)22-4-6-23(7-5-22)18(25)13-3-2-12(19)9-14(13)20/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLLNBONHRBUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexyl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone](/img/structure/B4882026.png)
![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)
![(4E)-4-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B4882047.png)
![3-[(5-Carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4882048.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B4882050.png)
![2-methoxy-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide](/img/structure/B4882058.png)
![1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B4882072.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4882075.png)
![N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-2-amine](/img/structure/B4882079.png)

![3-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4882106.png)
![2-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate](/img/structure/B4882107.png)
![4-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4882110.png)
![N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate](/img/structure/B4882115.png)
